![molecular formula C20H17N B14614124 5,6,7-Trimethylbenzo[c]acridine CAS No. 56969-69-8](/img/structure/B14614124.png)
5,6,7-Trimethylbenzo[c]acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7-Trimethylbenzo[c]acridine is a chemical compound belonging to the acridine family. Acridines are heterocyclic compounds containing nitrogen and are known for their broad range of pharmaceutical properties. This compound is characterized by its unique structure, which includes three methyl groups attached to the benzo[c]acridine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethylbenzo[c]acridine typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This reaction can be catalyzed by transition metals such as platinum or by Brønsted acids. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for research and commercial applications .
化学反应分析
Types of Reactions
5,6,7-Trimethylbenzo[c]acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse acridine derivatives .
科学研究应用
5,6,7-Trimethylbenzo[c]acridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex acridine derivatives.
Biology: The compound’s ability to intercalate into DNA makes it useful for studying DNA interactions and developing DNA-targeted therapies.
Medicine: Acridine derivatives, including this compound, have shown potential as anticancer agents due to their ability to inhibit topoisomerase and telomerase enzymes.
Industry: The compound is used in the production of dyes, fluorescent materials, and other industrial applications .
作用机制
The mechanism of action of 5,6,7-Trimethylbenzo[c]acridine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, leading to anticancer effects .
相似化合物的比较
Similar Compounds
Acridine: The parent compound of the acridine family, known for its broad range of biological activities.
Amsacrine: An acridine derivative used as an anticancer agent.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties
Uniqueness
5,6,7-Trimethylbenzo[c]acridine is unique due to the presence of three methyl groups on the benzo[c]acridine core. These methyl groups can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other acridine derivatives .
属性
CAS 编号 |
56969-69-8 |
|---|---|
分子式 |
C20H17N |
分子量 |
271.4 g/mol |
IUPAC 名称 |
5,6,7-trimethylbenzo[c]acridine |
InChI |
InChI=1S/C20H17N/c1-12-13(2)19-14(3)16-9-6-7-11-18(16)21-20(19)17-10-5-4-8-15(12)17/h4-11H,1-3H3 |
InChI 键 |
WJPYCMSRQAFZST-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C14)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


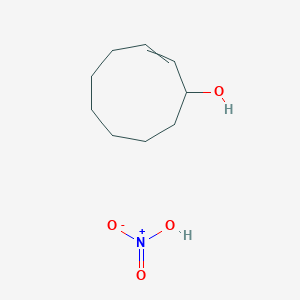

![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
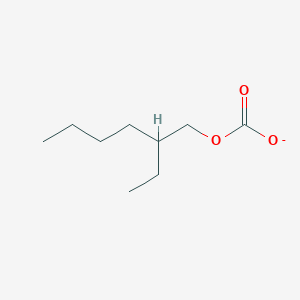
![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)
![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)
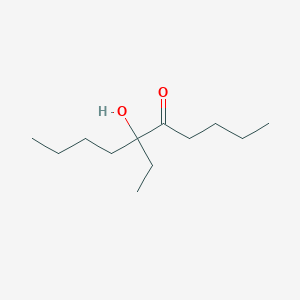
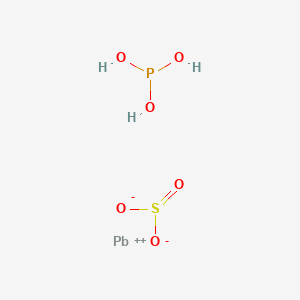
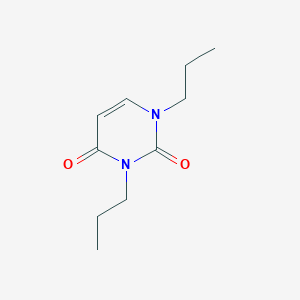
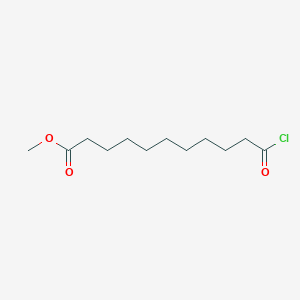
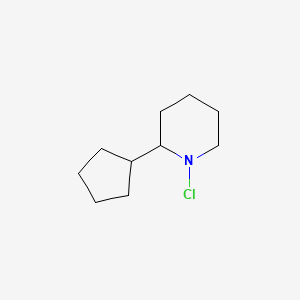

![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)
